The presence of the thiol group (SH) in 5-DFMBT suggests potential applications in thiol-ene click chemistry. This type of reaction allows for the conjugation of biomolecules or other functional groups to 5-DFMBT for targeted drug delivery or the development of new materials [].
The incorporation of the difluoromethoxy group (OCF2H) introduces fluorine atoms into the molecule. Fluorine substitution can sometimes improve the drug-like properties of a molecule, such as increasing its metabolic stability or improving its membrane permeability []. Therefore, 5-DFMBT could be of interest in medicinal chemistry research programs.
5-DFMBT is an organic molecule belonging to the class of benzimidazoles. These are heterocyclic compounds containing a fused benzene and imidazole ring structure []. 5-DFMBT possesses a thiol group (-SH) attached to the second carbon position and a difluoromethoxy group (-OCF2H) at the fifth position of the benzimidazole ring [].
5-DFMBT possesses a bicyclic structure. The core consists of a benzene ring fused with an imidazole ring, containing two nitrogen atoms adjacent to each other. A thiol group is attached to the second carbon of the imidazole ring, and a difluoromethoxy group is linked to the fifth carbon of the benzene ring []. The presence of the electronegative fluorine atoms and the lone pairs on the nitrogen atoms likely influence the electronic properties of the molecule, potentially making it a hydrogen bond donor and acceptor [].
Irritant